molecular formula C17H33N3O2S B4721031 N-(tetrahydrofuran-2-ylmethyl)-2-undecanoylhydrazinecarbothioamide

N-(tetrahydrofuran-2-ylmethyl)-2-undecanoylhydrazinecarbothioamide

Cat. No.: B4721031
M. Wt: 343.5 g/mol
InChI Key: PAKWXSNTQVNMAZ-UHFFFAOYSA-N
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Description

N-(tetrahydrofuran-2-ylmethyl)-2-undecanoylhydrazinecarbothioamide is a complex organic compound that features a tetrahydrofuran ring, an undecanoyl group, and a hydrazinecarbothioamide moiety

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(undecanoylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O2S/c1-2-3-4-5-6-7-8-9-12-16(21)19-20-17(23)18-14-15-11-10-13-22-15/h15H,2-14H2,1H3,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKWXSNTQVNMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)NNC(=S)NCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-2-undecanoylhydrazinecarbothioamide typically involves multiple steps. One common route starts with the preparation of tetrahydrofuran-2-ylmethylamine, which is then reacted with undecanoyl chloride to form the corresponding amide. This intermediate is subsequently treated with hydrazinecarbothioamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)-2-undecanoylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinecarbothioamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

N-(tetrahydrofuran-2-ylmethyl)-2-undecanoylhydrazinecarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-2-undecanoylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby disrupting normal cellular signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tetrahydrofuran-2-ylmethyl)-2-undecanoylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydrofuran ring provides stability, while the undecanoyl and hydrazinecarbothioamide moieties offer sites for further chemical modification and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tetrahydrofuran-2-ylmethyl)-2-undecanoylhydrazinecarbothioamide
Reactant of Route 2
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N-(tetrahydrofuran-2-ylmethyl)-2-undecanoylhydrazinecarbothioamide

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